Methyl 4-phosphonobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

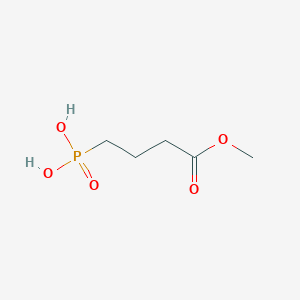

“Methyl 4-phosphonobutanoate” is a chemical compound with the formula C5H11O5P . It contains 21 bonds in total, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, 2 hydroxyl groups, and 1 phosphonate .

Synthesis Analysis

“this compound” has been mentioned in the context of the synthesis of oligonucleotides. Methylphosphonate (MP) oligodeoxynucleotides (MPOs) are metabolically stable analogs of conventional DNA containing a methyl group in place of one of the non-bonding phosphoryl oxygens. All 16 possible chiral R P MP dinucleotides were synthesized and derivatized for automated oligonucleotide synthesis .

Molecular Structure Analysis

The molecule contains a total of 22 atoms, including 11 Hydrogen atoms, 5 Carbon atoms, 5 Oxygen atoms, and 1 Phosphorous atom . It also contains 21 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, 2 hydroxyl groups, and 1 phosphonate .

Aplicaciones Científicas De Investigación

1. Neuropharmacology Research

Methyl 4-phosphonobutanoate and its analogues have been studied for their interactions with various receptors in the central nervous system. For instance, 2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4) was identified as an antagonist at the mGlu4a receptor, which is involved in the regulation of neurotransmitter release and neural excitability (Johansen & Robinson, 1995). Additionally, methyl-substituted analogues of 2-amino-4-phosphonobutanoic acid (APB) have been explored for their antagonist activities in excitatory synapses, particularly in the hippocampal perforant path (Crooks et al., 1985).

2. Neuroprotective Research

Compounds related to this compound have been examined for their neuroprotective properties. ZK200775, a phosphonate quinoxalinedione AMPA antagonist, derived from a similar chemical structure, showed promise for the treatment of stroke and trauma (Turski et al., 1998).

3. Inhibition of Metabotropic Glutamate Receptors

Phosphonate substituted amino acids, including this compound derivatives, have been utilized to study the selective antagonism of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders (Jane et al., 1996).

4. Synthetic Chemistry and Medicinal Applications

In synthetic chemistry, this compound and its derivatives have been used in the stereocontrolled synthesis of amino acids, which are valuable in the development of pharmaceuticals (Ojea et al., 2000).

5. Environmental Impact and Biodegradability

The impact of phosphonates on the environment, particularly on microalgae, has been studied, revealing potential ecological concerns due to their stability and complexation properties, which can affect aquatic ecosystems (Wang et al., 2020).

6. Corrosion Inhibition

Phosphonate-based compounds, including this compound derivatives, have been explored as corrosion inhibitors for various metals, demonstrating effectiveness in protecting against metal corrosion in industrial settings (Gupta et al., 2017).

7. Analytical Chemistry and Water Treatment

Studies have been conducted on the analysis and removal of phosphonates from wastewater, highlighting their challenging nature as analytes and the need for effective removal techniques to prevent environmental contamination (Armbruster et al., 2019).

8. Flame Retardant Applications

Research into the application of piperazine-phosphonates derivatives, which are structurally related to this compound, has shown their potential as flame retardants for textiles, revealing their efficacy in enhancing fire resistance (Nguyen et al., 2014).

Mecanismo De Acción

Target of Action

Methyl 4-phosphonobutanoate (MPB) is a compound structurally related to glutamate . It primarily targets the glutamate receptors in the brain, specifically the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in mediating excitatory synaptic transmission, particularly during synaptic hyperactivity .

Mode of Action

MPB interacts with its targets, the mGluRs, by mimicking the natural ligand, glutamate . This interaction can lead to a decrease in L-glutamate release from rat hippocampal synaptosomes and also depress glutamatergic synaptic transmission . The inhibition of glutamate release was found to be dose-dependent and could be reversed by kainate antagonists .

Biochemical Pathways

MPB affects the methylerythritol phosphate (MEP) pathway , which is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance . The MEP pathway is also involved in the synthesis of isoprenoid precursors, isopentenyl diphosphate, and dimethylallyl diphosphate in most bacteria, some eukaryotic parasites, and the plastids of plant cells .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds, it can be inferred that mpb, like other large molecules, would primarily be eliminated via catabolism to peptides and amino acids . The rate and extent of MPB distribution would likely be slow and dependent on extravasation in tissue, distribution within the particular tissue, and degradation .

Result of Action

The primary result of MPB’s action is the modulation of glutamate release in the brain. By interacting with mGluRs, MPB can decrease the release of L-glutamate from synaptosomes, thereby affecting glutamatergic synaptic transmission . This could potentially have implications in the regulation of neurological processes where glutamate plays a key role.

Propiedades

IUPAC Name |

(4-methoxy-4-oxobutyl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXDNVXWIJHPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)

![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)

![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)

![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)

![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)